molecular formula C20H18ClNO3 B453879 5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide

5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide

Cat. No.: B453879
M. Wt: 355.8g/mol
InChI Key: QVLLVMJTQDHTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a chlorophenoxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 4-chlorophenol with a suitable furan derivative under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate, and the process may require solvents like dimethylformamide (DMF) to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-effectiveness and scalability, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-bromophenoxy)methyl]-N-(2,6-dimethylphenyl)-2-furamide
  • 5-[(4-fluorophenoxy)methyl]-N-(2,6-dimethylphenyl)-2-furamide
  • 5-[(4-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)-2-furamide

Uniqueness

5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide stands out due to the presence of the chlorophenoxy group, which imparts unique reactivity and biological activity. The compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18ClNO3/c1-13-4-3-5-14(2)19(13)22-20(23)18-11-10-17(25-18)12-24-16-8-6-15(21)7-9-16/h3-11H,12H2,1-2H3,(H,22,23)

InChI Key

QVLLVMJTQDHTEC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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